

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cefdinir

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Compound of Interest

Compound Name: *E*-Cefdinir

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure and stereochemical properties of Cefdinir, a third-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and quality control activities related to this important active pharmaceutical ingredient.

Chemical Structure and Identification

Cefdinir is a semi-synthetic, broad-spectrum antibiotic characterized by a β -lactam ring fused to a dihydrothiazine ring, a vinyl group at position 3, and a complex side chain at position 7.^{[1][2]}

- IUPAC Name: (6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid^{[1][3]}
- SMILES: NC1=NC(=CS1)C(=NO)C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(O)=O)C=C^[3]
- InChI Key: RTXOFQZKPXMALH-GHXIOONMSA-N^{[3][4]}

// Nodes for the core structure N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.2,1.5!"]; C3 [label="C", pos="1.8,0.3!"]; C4 [label="C", pos="0.8,-0.5!"]; S5 [label="S", pos="-0.5,-0.5!"]; C6 [label="C", pos="-1.2,0.8!"]; C7 [label="C", pos="-0.5,2!"]; C8 [label="C", pos="0.8,2.5!"]; O9 [label="=O", pos="1.5,3!"];

```
// Nodes for the side chains C10 [label="C=C", pos="2.8,0!"]; // Vinyl group C11
[label="COOH", pos="1.5,-1.5!"]; // Carboxylic acid N12 [label="NH", pos="-1.5,2.8!"]; C13
[label="C=O", pos="-2.5,2.8!"]; C14 [label="C", pos="-3.5,2.8!"]; N15 [label="=N",
pos="-4.5,2.8!"]; O16 [label="OH", pos="-5.5,2.8!"]; C17 [label="", shape=point, pos="-3.5,
1.8!"]; // Attachment point for thiazole ring

// Thiazole ring C18 [label="C", pos="-3.5,1.5!"]; S19 [label="S", pos="-4.5,0.5!"]; C20
[label="C", pos="-3.5,-0.2!"]; N21 [label="N", pos="-2.5,0.5!"]; C22 [label="C", pos="-2.5,1.5!"];
N23 [label="NH2", pos="-3.5,-1.2!"];

// Edges for the core structure N1 -- C2; C2 -- C3; C3 -- C4; C4 -- S5; S5 -- C6; C6 -- N1; C7 --
C6; C7 -- C8; C8 -- N1; C8 -- O9 [dir=none]; C2 -- C7;

// Edges for the side chains C3 -- C10; C4 -- C11; C7 -- N12; N12 -- C13; C13 -- C14; C14 --
N15; N15 -- O16; C14 -- C18;

// Edges for the thiazole ring C18 -- S19; S19 -- C20; C20 -- N21; N21 -- C22; C22 -- C18; C20
-- N23;

// Stereochemistry labels C6_stereo [label="(R)", pos="-1.8,0.6!", fontcolor="#EA4335"];
C7_stereo [label="(R)", pos="-0.8,2.5!", fontcolor="#EA4335"]; Oxime_stereo [label="(Z)",
pos="-4.5,3.3!", fontcolor="#EA4335"]; } Cefdinir Chemical Structure with Stereochemistry.
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Stereochemistry

The biological activity of Cefdinir is intrinsically linked to its specific stereochemical configuration. The molecule possesses two chiral centers and a geometric isomerism site.

- **Chiral Centers:** The two stereogenic centers are located at the C-6 and C-7 positions of the 7-amino-3-vinyl-3-cephem-4-carboxylic acid core. The pharmacologically active isomer of Cefdinir has the (6R,7R)-configuration.^{[1][3]} The Cahn-Ingold-Prelog priority rules are used to assign the R/S configuration to these chiral centers.^{[5][6][7][8][9]}
- **Geometric Isomerism:** The oxime moiety in the C-7 side chain exists as two geometric isomers, (E) and (Z). The biologically active form of Cefdinir is the (Z)-isomer, also referred to as the syn-isomer.^{[1][10]} The (Z)-configuration is crucial for the molecule's binding affinity to

penicillin-binding proteins (PBPs) and its stability against β -lactamase enzymes.[2] The (E)-isomer is considered an impurity.[10]

Physicochemical and Spectroscopic Data

A summary of key identifiers and properties of Cefdinir is provided in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₃ N ₅ O ₅ S ₂	[1][3][4]
Molar Mass	395.41 g/mol	[1][4]
CAS Number	91832-40-5	[1][3][4]
Appearance	White to light yellow solid	[3]
Melting Point	170 °C (decomposes)	[4]
Optical Rotation	-61° to -67°	[3]
Solubility	Soluble in DMSO (79 mg/mL)	[11]

Experimental Protocols

4.1. Synthesis of Cefdinir

The synthesis of Cefdinir involves the acylation of the 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA) core with an activated derivative of the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain.[12][13][14] Protecting groups are often employed for the amine and carboxylic acid functionalities to prevent side reactions.

A generalized synthetic workflow is as follows:

- Preparation of the Cephalosporin Core: Synthesis of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVNA), often starting from 7-aminocephalosporanic acid (7-ACA).[13]
- Preparation of the Side Chain: Synthesis of an activated form of the (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid side chain, such as a thioester.[14] The (Z)-configuration of the oxime is critical and is established during this stage.

- Coupling Reaction: Acylation of the 7-amino group of the cephalosporin core with the activated side chain.[\[12\]](#)[\[15\]](#)
- Deprotection: Removal of any protecting groups to yield the final Cefdinir molecule.[\[13\]](#)
- Purification: The crude product is purified, often through crystallization or chromatography, to obtain Cefdinir of high purity.[\[12\]](#)

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4.2. Stereochemical Analysis

Confirmation of the correct stereochemistry is a critical aspect of quality control for Cefdinir. Several analytical techniques are employed for this purpose.

- Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and geometric isomers.[\[16\]](#)[\[17\]](#) A chiral stationary phase (CSP) is used to differentiate between the stereoisomers of Cefdinir, allowing for their quantification.[\[18\]](#)[\[19\]](#)
- X-ray Crystallography: This method provides the absolute configuration of a molecule in its crystalline form.[\[6\]](#) It is a definitive technique for determining the three-dimensional arrangement of atoms.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR alone cannot distinguish between enantiomers, it can be used in conjunction with chiral derivatizing agents to form diastereomers, which can then be differentiated by NMR.[\[17\]](#) It is also a primary tool for confirming the overall chemical structure.
- Optical Rotation: The specific rotation of a chiral molecule is a characteristic physical property.[\[3\]](#) Measurement of the optical rotation can be used to assess the enantiomeric purity of a sample.

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